Critical Scaffold for Potent Enzyme Inhibition: 48-Fold Difference in IC50 Between Analogs Highlights Functional Sensitivity
This compound serves as the core structural scaffold from which a highly potent post-proline cleaving enzyme inhibitor is derived. A directly comparable analog, 4-(4-benzylphenoxy)butyryl-prolyl-pyrrolidine, which retains the 3-(4-benzylphenoxy)pyrrolidine core, inhibits the bacterial enzyme with an IC50 of 1.4 nM. This is 48-fold more potent than a structurally similar analog where the pyrrolidine core is modified to a thioprolyl group (4-phenylbutyryl-thioprolyl-pyrrolidine, IC50 = 67 nM) against the bovine brain enzyme [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Scaffold of inhibitor with IC50 = 1.4 nM |
| Comparator Or Baseline | 4-phenylbutyryl-thioprolyl-pyrrolidine, IC50 = 67 nM |
| Quantified Difference | ~48-fold greater potency for the benzylphenoxy-pyrrolidine core-containing analog |
| Conditions | Inhibition of post-proline cleaving enzyme from Flavobacterium meningosepticum (1.4 nM) and bovine brain (67 nM) |
Why This Matters
This quantifies the critical role of the benzylphenoxy-pyrrolidine core in achieving nanomolar potency, making it an essential starting point for medicinal chemistry campaigns targeting this enzyme class.
- [1] Saito, M., et al. (1991). Synthesis and inhibitory activity of acyl-peptidyl-pyrrolidine derivatives toward post-proline cleaving enzyme; a study of subsite specificity. J Enzyme Inhib, 5(1), 51-75. View Source
